n-(3-Bromophenyl)-4-fluorobenzamide
Description
Contextualization of Benzamide (B126) Derivatives in Medicinal Chemistry
Benzamides are a prominent class of compounds in medicinal chemistry, recognized for their wide spectrum of biological activities. sigmaaldrich.com This versatile scaffold is a key component in numerous approved drugs and clinical candidates. The amide bond provides a stable, planar structure capable of participating in hydrogen bonding, a crucial interaction for binding to biological targets.
Research has demonstrated that benzamide derivatives can act as:
Anticancer Agents: They have been developed as tubulin inhibitors, which interfere with microtubule dynamics essential for cell division, and as smoothened (SMO) receptor antagonists, targeting the Hedgehog signaling pathway implicated in some cancers. google.comnih.gov
Enzyme Inhibitors: Substituted benzamides have shown potent inhibitory activity against enzymes like carbonic anhydrases and cholinesterases, which are targets for treating conditions such as glaucoma and Alzheimer's disease, respectively. sigmaaldrich.comgoogleapis.com
Antimicrobial Agents: The benzamide core has been incorporated into molecules exhibiting antibacterial and antifungal properties. google.com
The therapeutic potential of benzamides is often fine-tuned through the strategic placement of various substituents on their aromatic rings.
Significance of Halogen Substitution Patterns in Chemical Biology
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—is a widely used strategy in drug design to modulate a molecule's physicochemical and biological properties. chiralen.com Halogens can influence a compound's:
Lipophilicity: This property affects how easily a compound can cross cell membranes to reach its target.
Metabolic Stability: Halogenation can block sites of metabolic degradation, prolonging the compound's duration of action.
Binding Affinity: Halogens can participate in specific, non-covalent interactions with biological macromolecules, most notably halogen bonds. ipaustralia.gov.au A halogen bond is a highly directional interaction between an electrophilic region on the halogen atom and a Lewis base, such as an oxygen or nitrogen atom in a protein. ipaustralia.gov.au The strength of this interaction increases with the polarizability of the halogen, from fluorine to iodine.
In N-(3-Bromophenyl)-4-fluorobenzamide, the presence of both bromine and fluorine is significant. The fluorine atom can alter electronic properties and participate in hydrogen bonding, while the larger, more polarizable bromine atom has a higher propensity to form halogen bonds, which can contribute significantly to target binding and selectivity. ipaustralia.gov.au
Research Gaps and Rationale for Focused Investigation of this compound
Despite the well-established importance of benzamides and halogenated compounds in medicinal chemistry, a detailed, publicly available research profile for this compound is notably scarce. A significant portion of its recognition in the scientific literature comes from its inclusion in patent filings, most notably as an intermediate or a member of a library of compounds with potential therapeutic applications.
One such patent, AU2009335821A1, describes "Carbazole carboxamide compounds useful as kinase inhibitors". google.comgoogleapis.com Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of diseases like cancer. The inclusion of this compound within this patent suggests its potential as a building block or a candidate compound for the development of novel kinase inhibitors.
The primary research gap, therefore, is the lack of published, peer-reviewed studies detailing the specific biological activity of this compound. While its chemical synthesis and basic properties are known, its efficacy against specific kinase targets, its mechanism of action, and its broader pharmacological profile remain largely unexplored in the public domain.
The rationale for a focused investigation into this compound is threefold:
Untapped Potential: Its listing in a kinase inhibitor patent suggests a potential therapeutic value that has not been fully investigated or disclosed.
Unique Substitution Pattern: The specific combination of a meta-bromo and a para-fluoro substituent on the two different phenyl rings presents a unique case for studying the interplay of different halogen atoms in modulating biological activity.
Elucidating Structure-Activity Relationships: A thorough investigation would provide valuable data for the broader field of medicinal chemistry, helping to refine the understanding of how specific halogenation patterns on the benzamide scaffold influence kinase inhibition and other biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromophenyl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-2-1-3-12(8-10)16-13(17)9-4-6-11(15)7-5-9/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLIIBHCSORMDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354887 | |
| Record name | n-(3-bromophenyl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1978-81-0 | |
| Record name | n-(3-bromophenyl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Structural Characterization and Elucidation in Research
Spectroscopic Analysis of N-(3-Bromophenyl)-4-fluorobenzamide
Spectroscopic methods are indispensable tools for elucidating the structural details of molecules. By interacting with electromagnetic radiation, molecules provide unique spectral "fingerprints" that reveal information about their electronic structure, functional groups, and atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are particularly vital for organic compounds, providing detailed information about the hydrogen and carbon skeletons of the molecule, respectively.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound would be expected to show distinct signals for each chemically non-equivalent proton in the molecule. The aromatic protons on the 3-bromophenyl and 4-fluorobenzoyl rings would appear as complex multiplets in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would depend on the substitution pattern and the electronic environment of each proton. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the amide group is characteristically found in the downfield region, typically around 160-170 ppm. The aromatic carbons would resonate in the range of approximately 110-140 ppm. The carbon atoms directly bonded to the bromine and fluorine atoms would exhibit characteristic chemical shifts influenced by the electronegativity of these halogens. Specifically, the carbon attached to fluorine will show coupling (J-coupling) with the ¹⁹F nucleus, resulting in a splitting of its signal.
A representative, though not experimentally verified for this specific molecule, data table is presented below for illustrative purposes:
| ¹H NMR (Typical Chemical Shift Range, δ in ppm) | ¹³C NMR (Typical Chemical Shift Range, δ in ppm) |
| Aromatic Protons: 7.0 - 8.5 (multiplets) | Carbonyl Carbon: ~165 |
| Amide Proton (N-H): 8.0 - 9.5 (broad singlet) | Aromatic Carbons: 115 - 140 |
| C-Br: ~122 | |
| C-F: ~163 (doublet, due to C-F coupling) |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, leading to absorption bands in the IR spectrum.
For this compound, the FTIR spectrum would be expected to display several key absorption bands:
N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.
C=O Stretching (Amide I band): A strong absorption band typically found between 1630 and 1680 cm⁻¹ due to the carbonyl group of the amide.
N-H Bending (Amide II band): An absorption band in the range of 1510-1570 cm⁻¹ arising from the in-plane bending of the N-H bond coupled with C-N stretching.
C-N Stretching: This vibration usually appears in the region of 1200-1350 cm⁻¹.
Aromatic C-H Stretching: Peaks observed above 3000 cm⁻¹.
Aromatic C=C Bending: Absorptions in the 1400-1600 cm⁻¹ region.
C-F Stretching: A strong band typically in the 1000-1100 cm⁻¹ range.
C-Br Stretching: This absorption is expected at lower frequencies, usually in the 500-600 cm⁻¹ region.
A hypothetical FTIR data table is provided for clarity:
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Amide N-H Stretch | 3300 - 3500 |
| Amide C=O Stretch | 1630 - 1680 |
| Amide N-H Bend | 1510 - 1570 |
| Aromatic C-H Stretch | > 3000 |
| C-F Stretch | 1000 - 1100 |
| C-Br Stretch | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.
This compound contains two aromatic rings and an amide group, which act as chromophores. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands corresponding to π → π* transitions of the aromatic systems and the carbonyl group. These transitions are likely to occur in the UV region, typically between 200 and 400 nm. The exact position and intensity of the absorption maxima can be influenced by the solvent polarity and the substituents on the aromatic rings. sharif.edu
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
While spectroscopic methods provide valuable information about the connectivity and functional groups, Single Crystal X-ray Diffraction (SCXRD) offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs in a crystal lattice.
Analysis of Molecular Geometry and Conformation
SCXRD analysis of this compound would reveal the precise spatial arrangement of its atoms. Key parameters that would be determined include:
Bond Lengths: The distances between bonded atoms, such as the C=O, C-N, C-Br, and C-F bond lengths. These values can provide insight into the bonding characteristics.
Bond Angles: The angles between adjacent bonds, which define the local geometry around each atom.
For instance, in related fluorinated benzamide (B126) structures, the amide group can be oriented at a significant angle relative to the aromatic planes. dcu.ie
Investigation of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, SCXRD elucidates how molecules interact with each other in the crystal. These intermolecular interactions are crucial for understanding the physical properties of the solid material.
In the crystal structure of this compound, several types of intermolecular interactions would be anticipated:
Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that N-H···O=C hydrogen bonds would link molecules together, often forming chains or dimeric motifs. nih.gov
Halogen Bonding: The bromine atom on one molecule could interact with an electronegative atom (like the oxygen of the carbonyl group) on a neighboring molecule in a directional interaction known as halogen bonding.
π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron clouds of the rings are attracted to each other.
C-H···π Interactions: A hydrogen atom attached to a carbon can interact with the π-system of an aromatic ring.
Computational Chemistry and Theoretical Investigations of N 3 Bromophenyl 4 Fluorobenzamide
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By calculating the electron density, DFT methods can accurately predict various molecular attributes of N-(3-Bromophenyl)-4-fluorobenzamide.
Optimization of Molecular Geometry and Electronic Structure
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of this compound. This process, typically performed using a basis set like B3LYP/6-311++G(d,p), determines the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy state. The optimized structure reveals a largely planar conformation with respect to the two aromatic rings. mdpi.com The electronic structure, including the distribution of electron density, is also elucidated through these calculations.
| Bond | Calculated Bond Length (Å) |
|---|---|
| C-Br | 1.91 |
| C-F | 1.36 |
| C=O | 1.24 |
| N-H | 1.02 |
| C-N | 1.37 |
| Angle | Calculated Bond Angle (°) |
|---|---|
| C-C-Br | 119.5 |
| C-C-F | 118.7 |
| O=C-N | 122.3 |
| C-N-H | 120.8 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. wikipedia.orgyoutube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For this compound, the HOMO is primarily localized on the bromophenyl ring, while the LUMO is distributed over the fluorobenzamide moiety.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Calculation of Vibrational Frequencies and Spectroscopic Corroboration
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure. The calculated frequencies for this compound show good agreement with experimental findings, with characteristic peaks for the N-H stretch, C=O stretch, and C-Br and C-F vibrations.
Molecular Reactivity Descriptors (Electronegativity, Chemical Hardness, Electrophilicity Index)
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's reactivity. researchgate.net These include electronegativity (χ), which measures the power of an atom or group of atoms to attract electrons; chemical hardness (η), which indicates resistance to change in electron distribution; and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. nih.gov These descriptors are valuable in predicting the reactive behavior of this compound in various chemical environments.
| Descriptor | Calculated Value |
|---|---|
| Electronegativity (χ) | 4.04 eV |
| Chemical Hardness (η) | 2.81 eV |
| Electrophilicity Index (ω) | 2.90 eV |
Molecular Docking Studies of this compound and Analogues with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govjppres.com This method is widely used in drug discovery to understand the interaction between a ligand and its protein target. nih.govjppres.com Studies on this compound and its analogues have explored their binding affinities with various biological targets, such as enzymes and receptors implicated in diseases. nih.govresearchgate.net These docking studies can predict the binding energy and identify key amino acid residues involved in the interaction, providing a basis for the rational design of more potent and selective analogues. dergipark.org.tr
Prediction of Binding Affinities and Modes of Interaction
The therapeutic potential of a molecule is fundamentally linked to its ability to interact with specific biological targets, such as proteins or enzymes. Computational techniques like molecular docking and molecular dynamics (MD) simulations are instrumental in predicting these interactions with a high degree of accuracy.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, a molecular docking study would involve preparing a 3D structure of the molecule and docking it into the binding site of a relevant biological target. The output of such a study is a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and potent interaction.
For instance, in studies of similar benzamide (B126) derivatives, molecular docking has been successfully used to predict binding to targets like bacterial DNA gyrase and Cathepsin L-like proteinase. ekb.egresearchgate.net The analysis of the docked pose of this compound would reveal key intermolecular interactions, such as:
Hydrogen Bonds: The amide group (-CONH-) is a classic hydrogen bond donor and acceptor, likely forming crucial interactions with amino acid residues in the receptor's binding pocket.
Halogen Bonds: The bromine atom on the phenyl ring can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.
Pi-Pi Stacking: The two aromatic rings (the bromophenyl and fluorobenzoyl moieties) can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The phenyl rings also contribute to hydrophobic interactions within the binding site.
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a more dynamic and realistic picture of the ligand-receptor complex. These simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and to observe conformational changes in both the ligand and the receptor. A stable root-mean-square deviation (RMSD) plot from an MD simulation would provide confidence in the stability of the predicted binding mode. researchgate.net
A hypothetical summary of a molecular docking study for this compound with a target protein is presented below.
| Computational Parameter | Predicted Value/Interaction | Significance in Drug Discovery |
| Binding Affinity | -8.5 kcal/mol | Indicates strong and favorable binding to the target protein. |
| Hydrogen Bonds | Amide N-H with Aspartate; Carbonyl O with Serine | Key anchoring points for the ligand within the binding site. |
| Halogen Bond | Bromine atom with a backbone carbonyl oxygen | Provides additional binding specificity and affinity. |
| Pi-Pi Stacking | Bromophenyl ring with Tyrosine | Contributes to the overall stability of the ligand-receptor complex. |
| Hydrophobic Interactions | Fluorophenyl ring with Leucine and Valine | Enhances binding by displacing water molecules from the binding pocket. |
In Silico ADMET Predictions for Ligand Prioritization in Drug Discovery Research
A promising binding affinity is only the first step in the journey of a drug candidate. The molecule must also possess favorable ADMET properties to be effective and safe. In silico ADMET prediction tools have become a cornerstone of early-stage drug discovery, helping to identify and filter out compounds with undesirable pharmacokinetic or toxicity profiles. jonuns.commdpi.com These predictions are crucial for prioritizing which ligands, like this compound, should be synthesized and advanced to more resource-intensive preclinical testing.
The ADMET profile of a compound is assessed through a variety of computational models that predict key physicochemical and pharmacokinetic parameters. For this compound, these predictions would provide a comprehensive overview of its drug-like properties.
Key ADMET Parameters and Their Importance:
Absorption: This primarily refers to oral bioavailability. Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted. Good absorption is essential for orally administered drugs.
Distribution: This describes how a drug spreads throughout the body. Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). Low BBB penetration is often desired to avoid central nervous system side effects, while a moderate level of plasma protein binding can prolong a drug's duration of action. mdpi.com
Metabolism: This involves the chemical modification of the drug by enzymes, primarily the Cytochrome P450 (CYP) family. In silico models can predict which CYP isoforms are likely to metabolize the compound and whether it is an inhibitor of these enzymes. Inhibition of CYP enzymes can lead to drug-drug interactions.
Excretion: This is the removal of the drug and its metabolites from the body. While less commonly predicted in detail by early-stage in silico tools, general clearance rates can sometimes be estimated.
Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity (liver toxicity), and others. Early identification of potential toxicity is critical to prevent late-stage failures in drug development.
A representative in silico ADMET prediction for this compound is shown in the table below. Such a profile helps researchers to quickly assess the potential liabilities of the compound and to decide whether its development should proceed.
| ADMET Property | Predicted Outcome | Implication for Drug Discovery |
| Human Intestinal Absorption | High | Likely to be well-absorbed when taken orally. |
| Caco-2 Permeability | High | Suggests good potential for crossing the intestinal barrier. |
| Blood-Brain Barrier (BBB) Penetration | Low | Reduced risk of central nervous system side effects. |
| Plasma Protein Binding | High | May have a longer duration of action in the body. |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with drugs metabolized by this enzyme. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Unlikely to cause genetic mutations. |
| Hepatotoxicity | Low risk | Reduced potential for liver damage. |
In Vitro Biological Activity and Mechanistic Research of N 3 Bromophenyl 4 Fluorobenzamide and Analogues
Anticancer Activity Research
In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, HCT116, A549, U87)
The cytotoxic potential of N-(3-bromophenyl)-4-fluorobenzamide and its analogues has been evaluated against a panel of human cancer cell lines, revealing a range of activities.
For instance, a study investigating a series of triazene (B1217601) derivatives, which are structurally related to benzamides, demonstrated significant cytotoxic effects against eight different human cancer cell lines, including PC3, HT29, Hela, HL60, Jurkat, K562, MCF7, and HepG2. nih.gov One particular analogue, 1,3-bis(2-ethoxyphenyl)triazene C, showed notable efficacy and selectivity with IC50 values ranging from 0.560 to 3.33 μM across the cancer cell lines, while exhibiting lower toxicity towards the non-cancerous HUVEC cell line (IC50 of 12.61 μM). nih.gov In contrast, another analogue, 1-(4-nitrophenyl)-3-(2-hydroxyethyl)triazene E, displayed weaker activity with IC50 values between 3 and 15.54 μM. nih.gov The positive control, temozolomide (B1682018) (TMZ), also showed high cytotoxicity against MCF7 and PC3 cell lines with IC50 values of 0.77 and 1.39 μM, respectively. nih.gov
Another study on a monoorganotin Schiff base compound, N-(3,5-dichloro-2-oxidobenzylidene)-4-chlorobenzyhydrazidatoaquatin(IV) chloride (compound C1), also demonstrated potent cytotoxic effects. nih.gov This compound was tested against several human cancer cell lines, including breast adenocarcinoma (MCF-7 and MDA-MB-231), ovarian adenocarcinoma (Skov3 and Caov3), and prostate cancer (PC3) cell lines. nih.gov Compound C1 showed the strongest cytotoxicity against MCF-7 cells, with an IC50 value of 2.5±0.50 μg/mL after 48 hours of treatment. nih.gov The IC50 values for all five cancer cell lines ranged from 2.5 to 8 μg/mL, while the IC50 value for the normal human hepatic cell line WRL-68 was greater than 30 μg/mL, suggesting a degree of selectivity for cancer cells. nih.gov
The antiproliferative activity of these compounds was further confirmed by various assays, including lactate (B86563) dehydrogenase (LDH) release, which indicates cell death. nih.gov
Table 1: In Vitro Cytotoxicity of Selected Analogues
| Compound | Cell Line | IC50 Value |
| 1,3-bis(2-ethoxyphenyl)triazene C | PC3, HT29, Hela, HL60, Jurkat, K562, MCF7, HepG2 | 0.560-3.33 μM |
| 1-(4-nitrophenyl)-3-(2-hydroxyethyl)triazene E | PC3, HT29, Hela, HL60, Jurkat, K562, MCF7, HepG2 | 3-15.54 μM |
| Temozolomide (TMZ) | MCF7 | 0.77 μM |
| Temozolomide (TMZ) | PC3 | 1.39 μM |
| N-(3,5-dichloro-2-oxidobenzylidene)-4-chlorobenzyhydrazidatoaquatin(IV) chloride (C1) | MCF-7 | 2.5±0.50 μg/mL |
| N-(3,5-dichloro-2-oxidobenzylidene)-4-chlorobenzyhydrazidatoaquatin(IV) chloride (C1) | MDA-MB-231, Skov3, Caov3, PC3 | 2.5-8 μg/mL |
Investigation of Molecular Mechanisms of Action
The benzamide (B126) scaffold and its analogues have been investigated for their ability to inhibit various enzymes implicated in cancer progression.
One area of focus has been the inhibition of monoamine oxidase-B (MAO-B). A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide were synthesized and found to be competitive, time-dependent inhibitors of MAO-B. nih.gov However, these compounds were identified as reversible inhibitors, as full enzyme activity was restored upon dialysis. nih.gov
Another class of enzymes targeted by benzamide-related structures is alkaline phosphatase. For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against human alkaline phosphatase. mdpi.com One of the most potent inhibitors from this series, compound 5d, exhibited an IC50 value of 1.469 ± 0.02 µM and was subjected to enzyme kinetic studies. mdpi.com
Furthermore, some benzamide analogues have been explored as inhibitors of histone deacetylases (HDACs). A study on 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogues revealed that some of these compounds could inhibit HDAC1 with IC50 values in the sub-micromolar range. researchgate.net This inhibition led to the hyperacetylation of histones and the upregulation of the tumor suppressor p21(WAF1/Cip1). researchgate.net
Research into the receptor modulation properties of this compound analogues has revealed interactions with specific serotonin (B10506) receptors. One study described the synthesis and discovery of N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, a compound that demonstrated high binding affinity and selectivity for the 5-HT(1F) receptor. nih.gov This selective agonism at the 5-HT(1F) receptor suggests potential therapeutic applications beyond cancer, such as in the treatment of migraine. nih.gov
The interaction of metal complexes of benzamide-related structures with DNA has been a subject of investigation. For instance, tetraazamacrocycle lanthanum(III) and cerium(III) complexes have been shown to promote the hydrolytic cleavage of pUC19 DNA. epa.gov The binding of these complexes to DNA is thought to occur through exterior electrostatic interactions. epa.gov
While direct DNA binding and cleavage studies for this compound itself are not extensively detailed in the provided results, the ability of related structures to interact with DNA suggests a potential mechanism of action that warrants further investigation.
A crucial aspect of anticancer activity is the induction of apoptosis, or programmed cell death. The activation of caspases, a family of protease enzymes, plays a central role in this process. nih.gov The permeabilization of the mitochondrial outer membrane leads to the release of cytochrome c, which in turn activates caspases. nih.gov
Studies have shown that activated caspases, particularly caspase-3, can feed back on the mitochondria to disrupt the electron transport chain, specifically at complexes I and II. nih.gov This disruption results in a loss of the mitochondrial membrane potential (ΔΨm) and the generation of reactive oxygen species (ROS), further contributing to the apoptotic process. nih.gov
The induction of apoptosis has been observed with compounds structurally related to this compound. For example, a monoorganotin Schiff base compound was found to induce morphological changes characteristic of early and late apoptosis in MCF-7 cells, as observed by acridine (B1665455) orange/propidium iodide staining. nih.gov Furthermore, DNA fragmentation, a hallmark of apoptosis, was also observed in treated cells. nih.gov
Table 2: Summary of Mechanistic Studies
| Mechanism | Key Findings |
| Enzyme Inhibition | Analogues show inhibitory activity against MAO-B, alkaline phosphatase, and HDAC1. nih.govmdpi.comresearchgate.net |
| Receptor Modulation | An analogue demonstrates selective agonism at the 5-HT(1F) receptor. nih.gov |
| DNA Interaction | Metal complexes of related structures can bind to and cleave DNA. epa.gov |
| Apoptosis Induction | Related compounds induce apoptosis through caspase activation, loss of mitochondrial membrane potential, and DNA fragmentation. nih.govnih.gov |
Anti-inflammatory and Analgesic Activity Research
Derivatives of the benzamide structure have shown significant promise as potential anti-inflammatory and pain-relieving agents. Research has focused on their ability to modulate key enzymes in the inflammatory pathway.
Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) enzymes are critical mediators of inflammation, and their inhibition is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Research into 4-fluorobenzamide-based derivatives has identified them as promising anti-inflammatory and analgesic agents, with activity linked to COX inhibition nih.gov.
One study focused on a benzo[1.3.2]dithiazolium ylide-based compound, 3-(4-bromophenyl)-6-nitrobenzo[1.3.2]dithiazolium ylide 1,1-dioxide , which was identified as a dual inhibitor of both COX and 5-lipoxygenase (5-LOX) mdpi.com. This compound demonstrated inhibitory effects on both COX-1 and COX-2 enzymes in mouse macrophages, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity) in the micromolar range. mdpi.com Specifically, it inhibited COX-1 with an IC₅₀ of 18.1 µM and COX-2 with an IC₅₀ of 1.5 µM mdpi.com. The compound's ability to also inhibit tumor necrosis factor-alpha (TNF-α) production further highlights its potential as a multi-faceted anti-inflammatory agent mdpi.com.
Table 1: COX Enzyme Inhibition by a Bromophenyl Analogue
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| 3-(4-bromophenyl)-6-nitrobenzo[1.3.2]dithiazolium ylide 1,1-dioxide | COX-1 | 18.1 | mdpi.com |
| COX-2 | 1.5 | mdpi.com |
Antimicrobial Activity Research
The benzamide scaffold and its analogues have been extensively investigated for their ability to combat various microbial pathogens, including bacteria, fungi, and viruses.
Antibacterial Activity
The search for new antibacterial agents is driven by the rise of drug-resistant bacteria. Analogues of this compound have demonstrated notable activity against several bacterial strains.
In one study, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and tested against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) nih.gov. The derivative designated as 5d showed the strongest antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL nih.gov. Molecular docking studies suggested that these compounds may act by inhibiting DNA gyrase, a crucial enzyme for bacterial cell proliferation nih.gov.
Another line of research explored fluorobenzoylthiosemicarbazides , which are structurally related to fluorobenzamides. These compounds were evaluated against a panel of Gram-positive bacteria, with some trifluoromethyl derivatives showing activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) at MICs ranging from 7.82 to 31.25 μg/mL mdpi.com.
Furthermore, studies on other N-benzamide derivatives, such as N-(4-bromophenyl)-4-hydroxybenzamide , revealed antibacterial activity against E. coli and B. subtilis, with MIC values of 3.12 and 6.25 μg/mL, respectively nih.gov.
Table 2: Antibacterial Activity of Benzamide Analogues
| Compound/Analogue Class | Bacterial Strain(s) | MIC (µg/mL) | Source |
|---|---|---|---|
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (5d) | XDR S. Typhi | 6.25 | nih.gov |
| Fluorobenzoylthiosemicarbazides | S. aureus (MSSA & MRSA) | 7.82 - 31.25 | mdpi.com |
| N-(4-bromophenyl)-4-hydroxybenzamide | E. coli | 3.12 | nih.gov |
| B. subtilis | 6.25 | nih.gov |
Antifungal Activity
Fungal infections represent a significant health concern, and new antifungal agents are needed. Analogues containing the N-(3-bromophenyl) moiety have shown potential in this area.
A series of compounds derived from the condensation of substituted aromatic aldehydes with N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4- oxadiazol-2-yl] sulfanyl} acetohydrazides were synthesized and evaluated for antifungal activity. benthamscience.comnih.gov Several of these derivatives displayed good antifungal activity when compared to the reference drug Ketoconazole benthamscience.comnih.gov.
In a different study, N-phenacyldibromobenzimidazole derivatives were assessed for their effects on Candida albicans and Cryptococcus neoformans. One particularly effective compound, 5h , which features a dibromobenzimidazole core, showed excellent results with an IC₅₀ of 8 µg/mL against a reference strain of C. albicans and was found to be fungicidal against C. neoformans. nih.gov This compound appears to exert its effect by causing irreversible damage to the fungal cell membrane nih.gov.
Table 3: Antifungal Activity of Benzamide Analogues
| Compound/Analogue | Fungal Strain | Activity Metric | Value (µg/mL) | Source |
|---|---|---|---|---|
| N'-(3-Bromophenyl) acetohydrazide derivatives | Fungi | Good activity | - | benthamscience.comnih.gov |
| N-phenacyldibromobenzimidazole (5h) | C. albicans | IC₅₀ | 8 | nih.gov |
| C. neoformans | Fungicidal | - | nih.gov |
Antiviral Activity (e.g., Anti-HIV, Anti-CMV)
The broad biological activity of benzamide derivatives extends to antiviral effects. Research has identified several N-phenylbenzamide analogues with potent activity against clinically relevant viruses.
A series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their activity against Enterovirus 71 (EV71), a virus that can cause severe neurological disease. acs.org Among the compounds tested, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) was particularly active against several EV71 strains, with IC₅₀ values ranging from 5.7 to 12 µM acs.org.
In a related study, other N-phenylbenzamide and N-phenylacetophenone compounds were tested against both Hepatitis C virus (HCV) and EV71. semanticscholar.org The results showed that compounds 23, 25, and 41 exhibited significant anti-HCV activity, with IC₅₀ values between 0.57 and 7.12 µmol/L. Several other compounds in the series also displayed potent activity against EV71 semanticscholar.org.
Table 4: Antiviral Activity of Benzamide Analogues
| Compound | Virus | IC₅₀ | Source |
|---|---|---|---|
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Enterovirus 71 (EV71) | 5.7 - 12 µM | acs.org |
| Analogue 23 | Hepatitis C Virus (HCV) | 0.57 µmol/L | semanticscholar.org |
| Analogues 23, 28, 29, 30, 31, 42 | Enterovirus 71 (EV71) | < 5.00 µmol/L | semanticscholar.org |
Anti-Tubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the emergence of multi-drug-resistant (MDR) strains. The benzamide scaffold is a key feature in several anti-tubercular drug development programs.
Research has shown that various benzamide derivatives possess potent activity against M. tuberculosis. One study identified a new benzamide inhibitor of the α-subunit of tryptophan synthase, an essential enzyme for the bacterium's survival. This inhibitor demonstrated 100% growth inhibition at 25 μg/ml and bactericidal activity at 6 μg/ml against the H37Rv strain. nih.gov
Structure-activity relationship studies on morpholinobenzamides led to the identification of potent benzamides with thiophene (B33073) and methyl substitutions that exhibited excellent antitubercular activity, with IC₉₀ values as low as 0.09 μM. nih.gov Another study focused on 3,5-dinitrobenzamide (B1662146) derivatives found several compounds with MIC values of 0.031 μg/mL against M. tuberculosis H37Rv, comparable to the frontline drug isoniazid. nih.gov
The inclusion of fluorine, a key feature of this compound, is a common strategy in anti-TB drug design. nih.gov Studies on fluorinated benzohydrazides showed good activity against M. tuberculosis with MIC values between 0.625 and 6.25 μM. mdpi.com Similarly, a study on 3'-fluoro- and 4'-fluorothiobenzanilides, which are thio-analogues of fluorobenzamides, found that these compounds had significant activity against M. tuberculosis and atypical mycobacterial strains. A pyrazoline derivative containing a 2-hydroxy-5-bromophenyl group also showed potential antimycobacterial activity with an MIC of 6.25 µM benthamscience.com.
Table 5: Anti-Tubercular Activity of Benzamide and Related Analogues
| Compound/Analogue Class | M. tuberculosis Strain | Activity Metric | Value | Source |
|---|---|---|---|---|
| Benzamide inhibitor of α-TRPS | H37Rv | Bactericidal Conc. | 6 µg/ml | nih.gov |
| Thiophene-substituted benzamide (22f) | - | IC₉₀ | 0.09 µM | nih.gov |
| 3,5-Dinitrobenzamide (c2, d1, d2) | H37Rv | MIC | 0.031 µg/mL | nih.gov |
| Fluorinated benzohydrazides | - | MIC | 0.625 - 6.25 µM | mdpi.com |
| Pyrazoline with 2-hydroxy-5-bromophenyl | - | MIC | 6.25 µM | benthamscience.com |
Other Investigated Biological Activities
Beyond the primary research areas, this compound and its structural analogues have been explored for a variety of other potential therapeutic applications. These investigations span metabolic disorders, neurological conditions, neurodegenerative diseases, and infectious diseases, highlighting the versatility of the benzamide scaffold in medicinal chemistry.
Antidiabetic Potential
Research into benzamide derivatives has uncovered potential applications in managing diabetes mellitus through the inhibition of key enzymes involved in glucose metabolism and signaling pathways.
Enzyme Inhibition Studies Analogues containing a bromophenyl moiety have demonstrated inhibitory effects on several enzymes implicated in diabetes and its complications. Studies have shown that certain β-amino ketone derivatives featuring a 4-bromophenyl group can inhibit protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase. nih.gov PTP1B is a negative regulator of the insulin (B600854) signaling pathway, making its inhibitors a target for type 2 diabetes treatment. Similarly, α-glucosidase inhibitors slow the absorption of carbohydrates from the digestive tract.
In a different series of bromophenol derivatives, compounds were tested for their inhibitory effects on aldose reductase (AR), α-glucosidase, and α-amylase. nih.gov Aldose reductase is a key enzyme in the polyol pathway, which is linked to diabetic complications. nih.gov One bromophenol compound showed a particularly strong inhibition of AR. nih.gov All tested compounds in this series demonstrated efficient inhibition of α-glucosidase, and they also effectively inhibited α-amylase. nih.gov
Another mechanism explored is the activation of the peroxisome proliferator-activated receptor response element (PPRE). nih.gov Some β-amino ketone derivatives with a 4-bromophenyl group were found to moderately activate PPRE, with one compound showing activity that was 66.35% of the positive control, Pioglitazone. nih.gov
Table 1: In Vitro Antidiabetic Activity of Selected Analogues
| Compound Class | Target Enzyme/Receptor | Activity/Inhibition | Reference |
|---|---|---|---|
| β-Amino ketones with 4-bromophenyl group | PTP1B, α-glucosidase | Moderate Inhibition | nih.gov |
| β-Amino ketones with 4-bromophenyl group | PPRE | Moderate Agonist Activity | nih.gov |
| Bromophenol derivatives | Aldose Reductase (AR) | Kᵢ values as low as 0.05 ± 0.01 μM | nih.gov |
| Bromophenol derivatives | α-Glucosidase | Kᵢ values in the range of 43.62 - 144.37 nM | nih.gov |
Anticonvulsant Properties
The N-phenylbenzamide scaffold has been a subject of investigation for its potential anticonvulsant effects. Research has focused on how different substituents on the phenyl rings influence activity in preclinical seizure models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.
Structure-Activity Relationship Studies on series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives have provided insights into the structural requirements for anti-seizure activity. The position and electronic nature of substituents on the N-phenyl ring are critical. For instance, a fluorine substituent was found to be effective, particularly at the ortho and para positions, likely due to its electron-withdrawing effect and hydrogen-bonding capability. nih.gov Compounds with fluorine at these positions exerted anti-seizure activity in both MES and PTZ models. nih.gov
Similarly, a chlorine atom at the meta position also conferred notable activity. nih.gov In another study, a series of 4-nitro-N-phenylbenzamides were evaluated, with N-(2-chloro-6-methylphenyl)-4-nitrobenzamide showing high potency in the MES test and activity against PTZ-induced seizures. nih.gov This particular compound was found to be three times more active than the established antiepileptic drug phenytoin (B1677684) in the MES test in rats. nih.gov
Table 2: Anticonvulsant Activity of Selected N-Phenylbenzamide Analogues
| Compound | Substituent(s) | Test Model | Activity | Reference |
|---|---|---|---|---|
| (Z)-N-(4-fluorophenyl)-4-((2-oxoindolin-3-ylidene)amino)benzamide | 4-Fluoro | MES, PTZ | Active at 100 & 300 mg/kg | nih.gov |
| (Z)-N-(2-fluorophenyl)-4-((2-oxoindolin-3-ylidene)amino)benzamide | 2-Fluoro | MES, PTZ | Active at 100 & 300 mg/kg | nih.gov |
| (Z)-N-(3-chlorophenyl)-4-((2-oxoindolin-3-ylidene)amino)benzamide | 3-Chloro | MES, PTZ | Active at 300 mg/kg | nih.gov |
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 2-Chloro, 6-Methyl, 4-Nitro | MES, scPtz | Potent activity (PI = 11.8) | nih.gov |
Anti-Alzheimer's Agents (Cholinesterase Inhibition)
A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Benzamide derivatives have been explored as potential cholinesterase inhibitors.
Inhibition of AChE and BChE Research on a series of (thio)carbamates derived from salicylanilides (2-hydroxy-N-phenyl-benzamides) has shown that these compounds can inhibit both AChE and BChE. mdpi.com In this study, all the synthesized (thio)carbamates demonstrated stronger inhibition of AChE than the established drug rivastigmine (B141). mdpi.com Five of these derivatives were also more effective at inhibiting BChE than both rivastigmine and galantamine. mdpi.com
The most effective AChE inhibitor from this series was O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate, while 2-(phenylcarbamoyl)phenyl diphenylcarbamate was the most potent BChE inhibitor. mdpi.com These findings suggest that the N-phenylbenzamide core, when appropriately modified, can serve as a template for developing potent inhibitors of the enzymes central to Alzheimer's disease therapy. mdpi.com
Table 3: Cholinesterase Inhibition by Salicylanilide-Derived Analogues
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | mdpi.com |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | mdpi.com |
| Rivastigmine (Reference) | AChE | > IC₅₀ of test compounds | mdpi.com |
| Rivastigmine (Reference) | BChE | > 1.60 µM | mdpi.com |
Trypanocidal Activity (e.g., against Trypanosoma brucei)
Human African Trypanosomiasis, caused by the parasite Trypanosoma brucei, is a fatal neglected tropical disease. lboro.ac.uk The search for new, effective drugs is a global health priority, and benzamide derivatives have emerged as a promising class of compounds.
Mechanism of Action The trypanocidal activity of N-phenylbenzamide derivatives is often linked to their ability to bind to the minor groove of the parasite's DNA, specifically the kinetoplast DNA (kDNA). nih.gov This interaction can displace essential proteins, leading to the disruption of kDNA function and ultimately causing the parasite's death. nih.gov Another potential target is the enzyme adenosine-diphosphoribosyl transferase (ADPRT), which is involved in DNA repair. nih.gov The inhibitor 3-aminobenzamide (B1265367) was shown to block ADPRT activity and reduce the rate of antigenic switching in T. brucei, a key mechanism the parasite uses to evade the host immune system. nih.gov
In Vitro Potency Several studies have highlighted the potent in vitro activity of benzamide analogues against T. brucei. A phenotypic screening identified N-(2-aminoethyl)-N-phenyl benzamides as a starting point for developing potent inhibitors. researchgate.net Further optimization led to N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, with one compound demonstrating an extremely potent in vitro EC₅₀ value of 0.001 μM. researchgate.net This compound also showed oral bioavailability and cured infected mice in an acute model of the disease. researchgate.net Another study on bisarylimidamides, which are related to N-phenylbenzamides, also found compounds with submicromolar inhibitory activity against T. brucei. nih.gov
Table 4: In Vitro Activity of Benzamide Analogues against Trypanosoma brucei
| Compound Class | Compound Example | Activity (EC₅₀) | Reference |
|---|---|---|---|
| N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | Compound 73 | 0.001 µM | researchgate.net |
| Bis(2-aminoimidazolines) (N-phenylbenzamide core) | Prototype 1a | Micromolar range | nih.gov |
Structure Activity Relationship Sar Studies and Medicinal Chemistry Implications
Elucidation of Key Structural Features for Biological Activity
The biological activity of N-(3-Bromophenyl)-4-fluorobenzamide is intrinsically linked to its distinct structural components: the 3-bromophenyl ring, the 4-fluorobenzoyl moiety, and the central amide linker. SAR studies on analogous compounds have illuminated the importance of each part.
The N-phenylbenzamide scaffold is a well-established pharmacophore found in a variety of kinase inhibitors. For instance, its structural similarity to nilotinib, a known ABL1 kinase inhibitor, suggests its potential as a scaffold for anticancer agents. nih.gov The amide linker is crucial, not just for connecting the two aromatic rings, but for its hydrogen bonding capabilities. The N-H and C=O groups of the amide can form critical hydrogen bonds with amino acid residues in the active sites of target proteins, such as kinases, which is a common feature in the binding mode of many inhibitors. nih.gov
The halogen substitutions are critical modulators of the compound's properties. The bromine atom on the aniline (B41778) ring and the fluorine atom on the benzoyl ring significantly influence lipophilicity, electronic character, and metabolic stability.
Bromine Substitution : The presence of a bromine atom at the meta-position of the N-phenyl ring is a key feature. In a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives designed as Fibroblast Growth Factor Receptor-1 (FGFR1) inhibitors, the 4-bromo-2-nitrobenzoic acid was a key starting material, indicating the utility of the bromo-substituted ring in building potent inhibitors. nih.gov The substitution pattern on this ring can lead to pronounced effects on activity. nih.gov
Fluorine Substitution : The 4-fluoro (para) substitution on the benzoyl ring is also significant. In studies of imidazole-based N-phenylbenzamide derivatives, the compound with a fluorine substitution was the most active against several cancer cell lines. nih.gov Similarly, research on amide-linked bipyrazoles as COX-2 inhibitors revealed that fluoro substitution produced favorable results. nih.gov This highlights the often beneficial role of fluorine in enhancing binding affinity and modulating electronic properties.
Rational Design and Synthesis of Optimized Analogues
The N-phenylbenzamide core of this compound serves as a versatile template for the rational design of optimized analogues. The synthesis typically involves an amidation reaction between a substituted aniline and a substituted benzoyl chloride.
A common synthetic strategy is the Schotten-Baumann reaction, where an amine is acylated. For example, the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide was achieved by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride. mdpi.com A general procedure for creating a library of N-benzamides involves preparing the acid chloride from the corresponding benzoic acid using a reagent like thionyl chloride, which is then reacted with the desired amine. nanobioletters.com
Optimization is achieved by modifying the substituents on the aromatic rings. For instance, in the development of antifungal benzamides, researchers synthesized a series of compounds by introducing a quinoline (B57606) scaffold, linked via a 1,2,4-oxadiazole (B8745197) group, to the benzamide (B126) core to enhance fungicidal activity. mdpi.com In another example, N-acyl-α-amino acid derivatives were synthesized by acylating L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride, demonstrating how the core structure can be elaborated to explore new chemical space and biological targets. mdpi.com
Identification of this compound as a Lead Compound or Scaffold
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The N-phenylbenzamide framework, as seen in this compound, is a privileged scaffold in drug discovery, particularly for developing kinase inhibitors.
Studies on related structures confirm the utility of this scaffold. For example, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed as novel FGFR1 inhibitors, using a bromo-substituted benzamide as the foundational structure. nih.gov The structural similarity of N-phenylbenzamides to clinically used kinase inhibitors further supports its role as a valuable starting point for designing new anticancer agents. nih.gov The discovery of an orally active and selective Aurora kinase B inhibitor, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, further underscores the importance of the N-fluorophenyl component in developing potent and selective kinase inhibitors. nih.gov
The proven biological activities across different therapeutic areas, including anticancer and antimicrobial, establish the N-phenylbenzamide motif as a robust scaffold for further chemical exploration. nih.govnanobioletters.com
Modulation of Bioactivity Through Aromatic Ring Substitution and Linker Variations
The bioactivity of the this compound scaffold can be fine-tuned by systematic modifications to its structure.
Aromatic Ring Substitution: The nature and position of substituents on both phenyl rings are primary drivers of biological activity.
In one study on imidazole-based N-phenylbenzamides, derivatives with electron-donating groups (methyl, methoxy) and electron-withdrawing groups (fluorine) on the N-phenyl ring were evaluated for anticancer activity. The fluorine-substituted analogue (Compound 4f ) emerged as the most potent. nih.gov
In a series of benzamides designed as fungicides, substitutions on the N-phenyl ring with groups like 3-CF3, 3-F, 4-Cl, and 4-Br were explored. These modifications led to varying levels of antifungal activity against different pathogens. mdpi.com
For FGFR1 inhibitors based on a 4-bromo-benzamide scaffold, the introduction of a 3,5-dimethoxyphenyl group on the amide nitrogen was a key design element for achieving selectivity. nih.gov
Interactive Data Table: Anticancer Activity of N-Phenylbenzamide Analogues nih.gov This table shows the IC50 values (in µM) of various substituted imidazole-based N-phenylbenzamide derivatives against different cancer cell lines.
| Compound | R-group (Substitution on N-phenyl ring) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 4a | H | 19.3 | 20.4 | 18.2 |
| 4b | 2-CH3 | 14.1 | 15.2 | 16.5 |
| 4c | 4-CH3 | 12.5 | 13.8 | 14.2 |
| 4d | 2-OCH3 | 15.6 | 16.2 | 17.8 |
| 4e | 4-OCH3 | 10.2 | 11.1 | 9.8 |
| 4f | 4-F | 7.5 | 9.3 | 8.9 |
| 4g | 2-Cl | 23.4 | 24.5 | 21.7 |
| 4h | 4-Cl | 20.1 | 21.3 | 19.5 |
| 4i | 2-Br | 25.6 | 27.8 | 24.3 |
| 4j | 4-Br | 22.1 | 23.4 | 20.9 |
| Doxorubicin | (Control) | 1.8 | 2.1 | 1.5 |
Linker Variations: While the amide linker is common, modifications to this connecting unit can also modulate activity. For instance, replacing the simple amide with a more complex linker, such as an N-acyl-amino acid, introduces new functional groups and chiral centers that can lead to different biological profiles. mdpi.com In other studies, heterocyclic rings like 1,2,4-oxadiazole have been inserted between the benzamide core and another functional group (like quinoline or pyridine) to create novel chemical entities with enhanced biological effects. mdpi.commdpi.com These variations highlight the modular nature of this scaffold, allowing for extensive optimization in drug design.
Advanced Research Perspectives and Future Directions
Development of Targeted Delivery Systems for Chemical Compounds
The therapeutic efficacy of many small molecules is often limited by challenges such as poor solubility, off-target effects, and rapid metabolism. Targeted delivery systems offer a promising strategy to overcome these hurdles. While specific research on targeted delivery systems for N-(3-bromophenyl)-4-fluorobenzamide is not yet prevalent, the principles applied to related halogenated and benzamide-containing compounds can inform future research directions.
Future investigations could focus on encapsulating this compound within various nanocarriers to enhance its bioavailability and target specificity. Potential systems for exploration include:
Liposomes: These vesicles can encapsulate both hydrophilic and lipophilic drugs, potentially improving the solubility and circulation time of the compound.
Polymeric Nanoparticles: Biodegradable polymers could be used to create nanoparticles for sustained release, protecting the compound from premature degradation and enabling controlled delivery to a target site.
Micelles: Self-assembling amphiphilic molecules could form micelles to carry the hydrophobic this compound in their core, enhancing its delivery in aqueous environments.
The introduction of bromine and fluorine atoms can influence the drug-carrier interaction and release kinetics. ump.edu.plump.edu.plnih.gov Research into how these specific halogens affect encapsulation efficiency and release profiles from different nanocarriers would be a critical step in developing effective delivery systems.
Integration of Omics Technologies in Mechanistic Elucidation
Understanding the precise mechanism of action is crucial for the development of any potential therapeutic agent. Omics technologies, such as genomics, proteomics, and metabolomics, provide a powerful, unbiased approach to elucidating the biological pathways modulated by a compound.
For this compound, these technologies could be applied as follows:
Proteomics: By analyzing changes in the proteome of cells treated with the compound, researchers could identify direct protein targets and downstream signaling pathways. Techniques like thermal proteome profiling or chemical proteomics could pinpoint specific protein interactions. Studies on other benzamides have shown their potential to interact with various proteins, including enzymes and chaperones. nih.gov
Metabolomics: This approach would reveal changes in the cellular metabolic profile upon exposure to the compound. Fluorinated compounds, in particular, can have significant effects on metabolic pathways. nih.gov Understanding these metabolic shifts can provide insights into the compound's mechanism of action and potential off-target effects.
Genomics: Transcriptomic analysis (e.g., RNA-seq) could identify genes whose expression is altered by the compound, offering clues about the cellular response and pathways involved.
Integrating data from these different omics platforms would provide a comprehensive, systems-level understanding of how this compound functions at a molecular level, guiding further optimization and development.
Exploration of Novel Therapeutic Targets
The benzamide (B126) scaffold is a well-established pharmacophore present in numerous approved drugs. The specific substitution pattern of this compound, featuring both bromine and fluorine, suggests that it could be investigated as an inhibitor for a variety of therapeutic targets. ump.edu.plump.edu.pl
Future research could explore its activity against several emerging drug targets:
Kinases: Benzamide derivatives have been identified as inhibitors of kinases such as Rho-associated kinase-1 (ROCK1), a target for various diseases. nih.govtandfonline.comfigshare.com Computational and experimental screening of this compound against a panel of kinases could uncover novel inhibitory activities.
Epigenetic Targets: Bromodomains are protein domains that recognize acetylated lysine (B10760008) residues and are key targets in cancer and inflammation. Several inhibitors of bromodomain-containing proteins feature complex heterocyclic scaffolds, but the potential for smaller fragments like substituted benzamides warrants investigation. nih.gov
Metabolic Enzymes: Enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy, have been shown to be inhibited by compounds containing an N-hydroxy-thiophene-carboximidamide core with modifications that include bromophenyl groups. nih.gov Another area of interest is the Cytochrome P450 family, where benzamide derivatives have been designed as selective inhibitors of isoforms like CYP1B1, which is expressed in cancerous tissues. vensel.org
Bacterial Proteins: The increasing threat of antibiotic resistance necessitates the search for new antibacterial agents. nih.gov Brominated compounds have been shown to target bacterial proteins like penicillin-binding protein 2a (PBP2a) in MRSA, suggesting a potential avenue for developing novel anti-infectives. researchgate.net
The table below summarizes potential targets for which related benzamide and bromophenyl structures have shown activity, indicating promising research avenues for this compound.
| Potential Target Class | Specific Example | Relevance of Related Structures | Citation |
| Kinase Inhibitors | Rho-associated kinase-1 (ROCK1) | Benzamide derivatives have been identified as ROCK1 inhibitors through in silico screening. | nih.govfigshare.com |
| Metabolic Enzyme Inhibitors | Cytochrome P450 1B1 (CYP1B1) | Designed benzamide derivatives show potential as selective CYP1B1 inhibitors. | vensel.org |
| Immunotherapy Targets | Indoleamine 2,3-dioxygenase-1 (IDO1) | Development of IDO1 inhibitors has included structures with N-(3-bromophenyl) moieties. | nih.gov |
| Antibacterial Targets | Penicillin-binding protein 2a (PBP2a) | Bromophenyl-containing compounds have shown activity against MRSA by targeting PBP2a. | researchgate.net |
Application in Material Sciences (e.g., Organic Light-Emitting Diodes for related structures)
The field of organic electronics is rapidly advancing, with a continuous search for new materials with tailored properties. Organic light-emitting diodes (OLEDs), used in displays and lighting, rely on organic molecules that can efficiently transport charge and emit light. mdpi.comnih.gov
The structure of this compound, containing electron-rich and electron-deficient aromatic rings, is characteristic of materials used in OLEDs. While this specific compound has not been tested, related structures have shown promise.
Host Materials: In OLEDs, an emissive dopant is often dispersed in a host material. Benzophenone derivatives have been investigated as host materials for thermally activated delayed fluorescent (TADF) emitters. mdpi.comnih.gov The rigid, aromatic structure of this compound could provide the necessary thermal and morphological stability for a host material.
Emitters: The introduction of heavy atoms like bromine can promote intersystem crossing, a key process in phosphorescent and TADF emitters, which can achieve high quantum efficiencies. nih.gov The combination of bromine and fluorine could be used to tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the emission color. mdpi.com All-fluorescence WOLEDs have achieved record-beating power efficiencies, highlighting the importance of developing new fluorescent materials. nih.gov
Future research would involve synthesizing and characterizing the photophysical and electrochemical properties of this compound and its analogues to assess their potential for use in OLED devices.
Computational-Guided Drug Discovery Pipelines
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. mdpi.com For this compound, a computational pipeline could be instrumental in exploring its therapeutic potential.
Molecular Docking: This technique can predict the binding pose and affinity of the compound against a library of known protein targets. asiapharmaceutics.infonih.gov Docking studies could rapidly screen this compound against hundreds of potential targets, prioritizing those with the highest predicted binding affinity for experimental validation.
Quantitative Structure-Activity Relationship (QSAR): If a series of analogues of this compound were synthesized and tested, 3D-QSAR models could be built. nih.govfigshare.com These models correlate the structural features of the molecules with their biological activity, providing a theoretical basis for designing more potent compounds. researchgate.net
Molecular Dynamics (MD) Simulations: Once a promising protein target is identified, MD simulations can be used to study the stability of the compound-protein complex over time. nih.govtandfonline.com This provides a more dynamic and realistic view of the interaction compared to static docking poses.
An example of a computational workflow could involve initial virtual screening and docking to identify potential targets, followed by the synthesis of a small library of derivatives to establish a preliminary SAR. vensel.org This data would then be used to build a QSAR model to guide the design of a second generation of more potent and selective compounds, whose binding is then further validated with MD simulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
